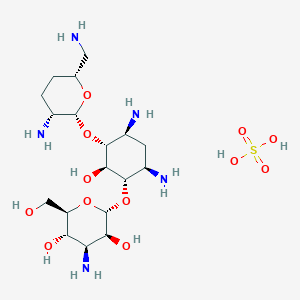

Dibekacin (sulfate)

Description

BenchChem offers high-quality Dibekacin (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibekacin (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H39N5O12S |

|---|---|

Molecular Weight |

549.6 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/t6-,7-,8+,9-,10-,11+,12-,13+,14+,15-,16+,17-,18-;/m1./s1 |

InChI Key |

GXKUKBCVZHBTJW-PMAQWHKESA-N |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dibekacin (Sulfate) on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibekacin (B1670413), a semisynthetic aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying dibekacin's interaction with the bacterial ribosome. It details the primary and secondary binding sites, the consequential inhibition of key translational processes, and quantitative data on its inhibitory effects. Furthermore, this guide furnishes detailed protocols for essential experiments used to elucidate the mechanism of action of dibekacin and related aminoglycosides, alongside visual representations of these processes to facilitate a deeper understanding.

Introduction

Dibekacin is a 4,6-disubstituted 2-deoxystreptamine (B1221613) (DOS) aminoglycoside antibiotic derived from kanamycin (B1662678) B. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has made it a valuable therapeutic agent. The primary target of dibekacin, like other aminoglycosides, is the bacterial ribosome, where it interferes with protein synthesis, leading to bacterial cell death.[1][2] Understanding the precise mechanism of action at the molecular level is crucial for combating the rise of antibiotic resistance and for the development of novel antibacterial agents. This guide aims to provide a detailed technical overview of dibekacin's interaction with the bacterial ribosome for researchers and professionals in the field of drug development.

Mechanism of Action

Dibekacin's bactericidal activity stems from its ability to bind to the bacterial ribosome and disrupt multiple stages of protein synthesis. This multifaceted inhibition is a hallmark of aminoglycoside action.

Ribosomal Binding Sites

Dibekacin has two recognized binding sites on the bacterial 70S ribosome:

-

Primary Binding Site (A-site of the 30S Subunit): The principal target for dibekacin is the decoding center within helix 44 (h44) of the 16S ribosomal RNA (rRNA) in the small 30S subunit.[3][4] This region, also known as the aminoacyl-tRNA (A-site), is responsible for decoding the messenger RNA (mRNA) codon. Binding of dibekacin to this site induces a conformational change in the rRNA, forcing the flipping out of two universally conserved adenine (B156593) residues (A1492 and A1493). This conformational change mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, leading to a decrease in translational fidelity.[3][5]

-

Secondary Binding Site (H69 of the 50S Subunit): A secondary binding site for aminoglycosides, including likely for dibekacin, has been identified in helix 69 (H69) of the 23S rRNA in the large 50S subunit.[3][5] This site is located at the interface between the 30S and 50S subunits and is involved in intersubunit communication and ribosome recycling.

Inhibition of Protein Synthesis

The binding of dibekacin to the ribosome leads to several inhibitory effects on protein synthesis:

-

Inhibition of Initiation: While the primary effects are on elongation and termination, high concentrations of aminoglycosides can interfere with the formation of the 70S initiation complex.

-

mRNA Misreading: By locking the A-site in a "closed" conformation, dibekacin reduces the accuracy of tRNA selection, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3][5] This results in the synthesis of non-functional or toxic proteins, contributing to cell death.[6]

-

Inhibition of Translocation: Dibekacin significantly hinders the movement of the mRNA-tRNA complex from the A-site to the peptidyl-tRNA (P-site), a crucial step in peptide elongation catalyzed by Elongation Factor G (EF-G).[3][7][8] This inhibition slows down or halts protein synthesis.

-

Inhibition of Ribosome Recycling: Binding to the secondary site on H69 can interfere with the disassembly of the post-termination complex by the ribosome recycling factor (RRF) and EF-G, thus preventing the ribosomal subunits from participating in new rounds of translation.[5][9]

Quantitative Data

While specific quantitative data for dibekacin is limited in the readily available literature, extensive research on its close derivative, arbekacin (B1665167), provides valuable insights into its potency. Arbekacin is synthesized from dibekacin and differs by the addition of a 3-amino-2-hydroxybutyric acid (AHB) moiety, which enhances its resistance to certain aminoglycoside-modifying enzymes.[3] Comparative studies have shown that arbekacin exhibits a lower minimum inhibitory concentration (MIC) and a lower inhibition constant for translocation compared to dibekacin, suggesting dibekacin is a less potent inhibitor.

Table 1: Inhibitory Concentrations of Arbekacin (Dibekacin Derivative) [3][4]

| Parameter | Value | Description |

| IC₅₀ (Protein Synthesis) | 125 nM | Half-maximal inhibitory concentration for in vitro protein synthesis of GFP+. |

| Kᵢ (Translocation) | 0.36 ± 0.02 µM | Half-maximal inhibitory concentration for the inhibition of EF-G catalyzed mRNA translocation. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the mechanism of action of dibekacin on bacterial ribosomes.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the dose-dependent inhibition of protein synthesis by dibekacin in a cell-free translation system.

Principle: A reconstituted in vitro transcription-translation system, such as the PURE system, is used to synthesize a reporter protein (e.g., Green Fluorescent Protein - GFP, or Luciferase). The amount of synthesized protein is quantified in the presence of varying concentrations of dibekacin.

Materials:

-

PURExpress® In Vitro Protein Synthesis Kit (or equivalent)

-

Plasmid DNA encoding a reporter protein (e.g., pET-GFP)

-

Dibekacin sulfate (B86663) solution of known concentration

-

Nuclease-free water

-

Fluorometer or luminometer for detection

-

384-well microplates

Procedure:

-

Prepare Dibekacin Dilutions: Prepare a serial dilution of dibekacin sulfate in nuclease-free water to cover a wide range of concentrations (e.g., 0.01 µM to 100 µM).

-

Set up the Reactions: In a 384-well plate, assemble the following reaction mixture on ice for each concentration of dibekacin and a no-drug control:

-

Solution A (PURExpress®): 4 µL

-

Solution B (PURExpress®): 3 µL

-

Reporter Plasmid DNA (e.g., 100 ng/µL): 1 µL

-

Dibekacin solution (or water for control): 1 µL

-

Nuclease-free water: to a final volume of 10 µL

-

-

Incubation: Incubate the plate at 37°C for 2-4 hours in a plate reader capable of measuring fluorescence (for GFP) or luminescence (for Luciferase) at regular intervals.

-

Data Analysis:

-

Plot the fluorescence or luminescence signal as a function of time for each dibekacin concentration.

-

Determine the initial rate of protein synthesis for each concentration.

-

Plot the percentage of inhibition (relative to the no-drug control) against the logarithm of the dibekacin concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay determines the binding affinity (dissociation constant, Kd) of dibekacin to bacterial ribosomes.

Principle: This method relies on the ability of nitrocellulose membranes to bind proteins and protein-ligand complexes, while allowing unbound nucleic acids (in this case, radiolabeled rRNA or ribosomes) to pass through.

Materials:

-

Purified 70S ribosomes from E. coli

-

³H-labeled dibekacin or radiolabeled 16S rRNA

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 6 mM β-mercaptoethanol)

-

Wash buffer (same as binding buffer)

-

Nitrocellulose membranes (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reaction Mixtures: In a series of microcentrifuge tubes, prepare reaction mixtures containing a constant concentration of radiolabeled ribosomes (or 16S rRNA) and varying concentrations of dibekacin. Include a control with no dibekacin.

-

Incubation: Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filtration:

-

Pre-wet the nitrocellulose filters with wash buffer.

-

Apply the reaction mixtures to the filters under a gentle vacuum.

-

Wash each filter with 3 x 1 mL of cold wash buffer to remove unbound ligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radiolabeled ligand as a function of the dibekacin concentration.

-

Fit the data to a saturation binding curve to determine the Kd.

-

Toeprinting Assay for Inhibition of Translocation

This assay maps the precise location of ribosomes stalled on an mRNA template due to the inhibitory action of dibekacin.

Principle: A reverse transcriptase enzyme is used to synthesize a complementary DNA (cDNA) strand from a primer annealed downstream of the ribosome binding site on an mRNA. The reverse transcriptase will stop when it encounters the stalled ribosome, generating a truncated cDNA product (the "toeprint"). The size of this product reveals the position of the ribosome on the mRNA.

Materials:

-

In vitro transcription/translation-coupled system (e.g., PURExpress®)

-

Linear DNA template containing a T7 promoter followed by a specific mRNA sequence

-

⁵'-radiolabeled DNA primer complementary to a sequence downstream of the expected stalling site

-

Reverse transcriptase (e.g., AMV or SuperScript)

-

dNTPs

-

Dibekacin sulfate solution

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Procedure:

-

Set up Translation Reactions: In microcentrifuge tubes, set up in vitro translation reactions containing the DNA template, the coupled transcription/translation system, and varying concentrations of dibekacin. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for 15-30 minutes to allow for ribosome stalling.

-

Primer Annealing: Add the radiolabeled primer to each reaction and incubate at a suitable temperature for primer annealing.

-

Reverse Transcription: Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. Incubate at 37°C for 15-20 minutes.

-

Sample Preparation and Electrophoresis:

-

Stop the reactions and purify the cDNA products.

-

Run the samples on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.

-

-

Analysis:

-

Visualize the radiolabeled cDNA products using a phosphorimager.

-

The appearance of a specific band in the presence of dibekacin that is absent or reduced in the control indicates ribosome stalling. The position of this "toeprint" relative to the sequencing ladder reveals the precise codon at which the ribosome is stalled.

-

Visualizations

Mechanism of Action of Dibekacin

Caption: Overview of Dibekacin's mechanism of action on the bacterial ribosome.

Experimental Workflow for In Vitro Protein Synthesis Inhibition Assay

Caption: Workflow for the in vitro protein synthesis inhibition assay.

Logical Relationship in Toeprinting Assay

Caption: Logical flow of the ribosome toeprinting assay.

Conclusion

Dibekacin effectively inhibits bacterial protein synthesis through a multi-pronged attack on the ribosome. Its primary interaction with the 30S A-site leads to mRNA misreading and inhibition of translocation, while its secondary interaction with the 50S subunit can impede ribosome recycling. The experimental protocols detailed in this guide provide a framework for the continued investigation of dibekacin and other aminoglycosides, which is essential for understanding and overcoming antibiotic resistance. The provided visualizations aim to clarify the complex molecular interactions and experimental workflows involved in this critical area of research. Further studies to determine the precise kinetic parameters and binding affinities of dibekacin will be invaluable for the rational design of next-generation antibiotics.

References

- 1. Filter binding assay - Wikipedia [en.wikipedia.org]

- 2. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

The Antimicrobial Spectrum of Dibekacin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin (B1670413) sulfate (B86663) is a semisynthetic aminoglycoside antibiotic derived from kanamycin (B1662678) B.[1] It is recognized for its potent bactericidal activity, particularly against a range of challenging Gram-negative pathogens. Like other aminoglycosides, Dibekacin exerts its antimicrobial effect by inhibiting bacterial protein synthesis. This technical guide provides an in-depth overview of the antimicrobial spectrum of Dibekacin sulfate, presenting quantitative data, detailed experimental protocols for its determination, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Dibekacin, as with other aminoglycoside antibiotics, functions by irreversibly binding to the 30S subunit of the bacterial ribosome.[1] This binding interferes with the initiation complex, causes misreading of the mRNA template, and ultimately leads to the production of non-functional or toxic proteins, resulting in bacterial cell death.[1]

Mechanism of action of Dibekacin on a bacterial cell.

In Vitro Antimicrobial Spectrum

The in vitro activity of Dibekacin has been evaluated against a wide array of clinically significant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Negative Bacteria

Dibekacin demonstrates significant potency against many Gram-negative bacilli, including members of the Enterobacterales and Pseudomonas aeruginosa.[2][3] It has been shown to be more potent than cefotaxime (B1668864), cefuroxime (B34974), and piperacillin (B28561) against a collection of Gram-negative pathogens.[3] Notably, its activity against Pseudomonas aeruginosa is a key feature, with some studies indicating it is slightly more active than gentamicin (B1671437) against certain isolates.[1] However, its activity against Serratia marcescens may be comparatively lower than gentamicin.[1]

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Pseudomonas aeruginosa | - | 1 | 4 | [4] |

| Escherichia coli | - | 0.25 - 1 | 1 - 8 | [4] |

| Klebsiella spp. | - | 0.25 - 1 | 1 - 8 | [4] |

| Enterobacter spp. | - | 0.25 - 1 | 1 - 8 | [4] |

| Acinetobacter baumannii | - | 2 | - | [4] |

Gram-Positive Bacteria

While primarily used for Gram-negative infections, Dibekacin also exhibits activity against some Gram-positive bacteria. Arbekacin, a derivative of dibekacin, has demonstrated good in vitro activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4][5]

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (MSSA & MRSA) | - | - | 3.13 | [5] |

| Staphylococcus epidermidis | - | - | 3.13 | [5] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of Dibekacin relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures to ensure reproducibility and accuracy.[2] The two primary methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.

Procedure Outline:

-

Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of Dibekacin sulfate is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organisms.

Procedure Outline:

-

Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a specific concentration of Dibekacin sulfate.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation: The surface of each agar plate is spot-inoculated with a standardized number of bacteria (approximately 10⁴ CFU per spot) using a multipoint replicator.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria.

Generalized workflow for MIC determination.

Conclusion

Dibekacin sulfate remains a potent aminoglycoside with a significant role in treating severe bacterial infections, particularly those caused by Gram-negative pathogens like Pseudomonas aeruginosa. Its established mechanism of action and well-defined antimicrobial spectrum, determined through standardized protocols, provide a solid foundation for its clinical application and for further research and development in the field of antimicrobial agents. Continuous surveillance of its in vitro activity is crucial to monitor for the emergence of resistance and to ensure its ongoing efficacy.

References

- 1. In vitro comparison of dibekacin and gentamicin activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. [Comparative study of the in vitro activity of dibekacin, piperacillin, cefotaxime and cefuroxime on gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arbekacin activity against contemporary clinical bacteria isolated from patients hospitalized with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Clinical laboratory approach to evaluate administration dose of arbekacin. Reevaluation of in vitro MIC break points in the disk susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibekacin (Sulfate): A Deep Dive into its Inhibition of Protein Synthesis in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin (B1670413), a semisynthetic aminoglycoside antibiotic derived from kanamycin (B1662678) B, exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria.[1][2] Its efficacy stems from its ability to disrupt the intricate process of bacterial protein synthesis, a fundamental mechanism for cell viability and proliferation. This technical guide provides a comprehensive overview of the core mechanism of dibekacin's action, focusing on its inhibitory effects on protein synthesis in Gram-negative pathogens. We will delve into quantitative data on its in vitro activity, detailed experimental protocols for assessing its function, and visual representations of the key molecular interactions and experimental workflows.

Mechanism of Action: Targeting the Bacterial Ribosome

Dibekacin, like other aminoglycosides, exerts its antibacterial effect by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[3][4] The primary target of dibekacin is the 30S ribosomal subunit.[3] This binding event triggers a cascade of downstream effects that ultimately prove lethal to the bacterium.

The core mechanism of dibekacin-mediated protein synthesis inhibition can be broken down into three key events:

-

Interference with the Initiation Complex: While not the primary mode of action for all aminoglycosides, dibekacin can interfere with the proper formation of the 70S initiation complex, a crucial first step in protein synthesis.

-

Codon Misreading: Dibekacin binding to the A-site on the 16S rRNA of the 30S subunit induces a conformational change.[4][5] This distortion of the ribosomal structure reduces the fidelity of codon-anticodon recognition, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3][6] The accumulation of these non-functional or misfolded proteins disrupts cellular processes and can contribute to membrane damage.[3]

-

Inhibition of Translocation: Dibekacin also physically blocks the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome.[3][7] This steric hindrance effectively halts the elongation phase of protein synthesis, leading to a premature termination of translation.

The combination of producing aberrant proteins and arresting protein synthesis altogether creates a synergistic effect that leads to rapid bacterial cell death.

Data Presentation: In Vitro Activity of Dibekacin

The in vitro potency of dibekacin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of dibekacin against common Gram-negative pathogens, compiled from various studies.

| Gram-negative Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 579 | - | - | [1] |

| Pseudomonas aeruginosa | 200 | - | - | [2] |

| Pseudomonas aeruginosa | 221 | Dibekacin comparable to Gentamicin | - | [8][9] |

| Pseudomonas aeruginosa | 266 | Lower than Piperacillin, Cefotaxime, Cefuroxime | Lower than Piperacillin, Cefotaxime, Cefuroxime | [10] |

| Escherichia coli | - | - | - | [2][11] |

| Escherichia coli | - | MIC increased from 16 to 512 in resistant strain | - | [11] |

| Klebsiella spp. | - | - | - | [2][9][12][13][14] |

| Enterobacter spp. | - | - | - | [2] |

| Serratia spp. | 221 | Less active than Gentamicin | - | [8][9] |

| Serratia spp. | - | - | - | [2] |

| Proteus spp. | - | - | - | [2] |

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in testing methodologies and geographical locations of clinical isolates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of dibekacin on bacterial protein synthesis.

Determination of Minimum Inhibitory Concentration (MIC)

a) Broth Microdilution Method

This method determines the MIC of dibekacin in a liquid growth medium.

Materials:

-

Dibekacin sulfate (B86663) powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Dibekacin Stock Solution: Accurately weigh dibekacin sulfate powder and dissolve it in sterile deionized water to create a high-concentration stock solution (e.g., 1024 µg/mL). Filter-sterilize the stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the dibekacin stock solution in CAMHB directly in the 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (bacterial inoculum in broth without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of dibekacin that shows no visible turbidity (bacterial growth).

b) Agar (B569324) Dilution Method

This method determines the MIC of dibekacin on a solid growth medium.

Materials:

-

Dibekacin sulfate powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 1 x 10^4 CFU/spot

-

Inoculator

Procedure:

-

Prepare Antibiotic-Containing Agar: Prepare molten MHA and cool it to 45-50°C. Add appropriate volumes of sterile dibekacin stock solution to different aliquots of agar to create a series of plates with two-fold decreasing concentrations of the antibiotic.

-

Pour Plates: Pour the antibiotic-containing agar into sterile petri dishes and allow them to solidify.

-

Inoculation: Spot-inoculate the standardized bacterial suspension onto the surface of each agar plate using a multipoint inoculator.

-

Controls: Include a growth control plate containing no antibiotic.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of dibekacin that completely inhibits bacterial growth, disregarding a single colony or a faint haze.

In Vitro Protein Synthesis Inhibition Assay (Coupled Transcription-Translation System)

This assay measures the direct inhibitory effect of dibekacin on protein synthesis in a cell-free system.[14][15][16][17][18][19][20][21]

a) Preparation of S30 Cell Extract from E. coli [8][10][22][23]

Materials:

-

E. coli strain (e.g., MRE600 or a suitable expression strain)

-

Lysis buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)

-

French press or sonicator

-

Centrifuge

-

Dialysis tubing (10-12 kDa MWCO)

Procedure:

-

Cell Culture and Harvest: Grow E. coli cells to mid-log phase, harvest by centrifugation, and wash the cell pellet.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonicator.

-

Centrifugation: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (S30 fraction).

-

Pre-incubation: Incubate the S30 extract with a pre-incubation mix containing ATP, GTP, amino acids, and an energy regenerating system to degrade endogenous mRNA and runoff ribosomes.

-

Dialysis: Dialyze the S30 extract against the lysis buffer to remove small molecules.

-

Storage: Aliquot the S30 extract and store it at -80°C.

b) In Vitro Translation Reaction [14][15][16][17][18][19][20][21]

Materials:

-

S30 cell extract

-

Reaction buffer (containing ATP, GTP, amino acids, and an energy regenerating system)

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

T7 RNA polymerase

-

Dibekacin sulfate solution at various concentrations

-

Radiolabeled amino acid (e.g., [35S]-methionine) or a reporter protein assay system

-

Trichloroacetic acid (TCA) (for radiolabeling)

-

Scintillation counter or luminometer/fluorometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, reaction buffer, DNA template, and T7 RNA polymerase.

-

Addition of Dibekacin: Add different concentrations of dibekacin to the reaction tubes. Include a no-antibiotic control.

-

Initiation of Translation: If using a radiolabeled amino acid, add it to the reaction mix. Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Quantification of Protein Synthesis:

-

Radiolabeling: Stop the reaction by adding TCA to precipitate the newly synthesized proteins. Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Protein Assay: If using a reporter like luciferase, add the appropriate substrate and measure the luminescence using a luminometer.

-

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each dibekacin concentration relative to the no-antibiotic control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental procedures described in this guide.

Caption: Mechanism of Dibekacin Action.

Caption: Broth Microdilution MIC Workflow.

Caption: In Vitro Translation Inhibition Workflow.

Conclusion

Dibekacin sulfate remains a significant tool in the arsenal (B13267) against Gram-negative bacterial infections. Its potent inhibitory effect on protein synthesis, achieved through a multi-pronged attack on the bacterial ribosome, underscores the importance of this cellular process as an antibiotic target. A thorough understanding of its mechanism of action, coupled with standardized in vitro characterization methods, is essential for its effective clinical use and for the development of novel antimicrobial agents that can overcome emerging resistance. This guide provides researchers and drug development professionals with a foundational understanding and practical methodologies to further explore the intricate interactions between dibekacin and the bacterial protein synthesis machinery.

References

- 1. Preparation S-30 extract for protein synthesis in vitro - Amino Acids & Proteins | Laboratory Methodology [biocyclopedia.com]

- 2. [Dibekacin--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of habekacin, a novel amino acid-containing aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the in vitro susceptibility of clinical isolates of NDM-producing Klebsiella pneumoniae to new antibiotics included in a treatment regimen for infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains for Efficient Incorporation of Non-Natural Amino Acids into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of MIC distribution of arbekacin, cefminox, fosfomycin, biapenem and other antibiotics against gram-negative clinical isolates in South India: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Evaluation of the in vitro susceptibility of clinical isolates of NDM-producing Klebsiella pneumoniae to new antibiotics included in a treatment regimen for infections [frontiersin.org]

- 14. Evaluation of the in vitro susceptibility of clinical isolates of NDM-producing Klebsiella pneumoniae to new antibiotics included in a treatment regimen for infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of translation and bacterial growth by peptide nucleic acid targeted to ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 20. ijm.tums.ac.ir [ijm.tums.ac.ir]

- 21. academic.oup.com [academic.oup.com]

- 22. Chassis/Cell-Free Systems/Homemade E.coli S30/Preparation Protocol - parts.igem.org [parts.igem.org]

- 23. journals.plos.org [journals.plos.org]

Chemical structure and properties of Dibekacin sulfate for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Dibekacin sulfate (B86663). The information is intended to support research and development efforts in the fields of antimicrobial drug discovery and infectious disease.

Chemical Structure and Physicochemical Properties

Dibekacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) B. It is supplied as a sulfate salt, a white to yellowish-white powder.

Chemical Structure:

-

IUPAC Name: (2S,3S,4S,5S,6R)-4-amino-2-(((1S,2S,3R,4S,6R)-4,6-diamino-3-(((2R,3R,6R)-3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,5-diol, sulfate salt[1]

-

Chemical Formula: C₁₈H₃₇N₅O₈·xH₂SO₄

-

Molecular Weight: 451.5 g/mol (free base)[3]

Physicochemical Data:

| Property | Value | Reference |

| Appearance | White to yellowish-white powder | |

| Solubility | Very soluble in water; Practically insoluble in ethanol.[4] | [4] |

| Melting Point | Data not available for the sulfate salt. | |

| pKa | Data not available. | |

| Storage | Store at 2°C - 8°C.[2] | [2] |

Mechanism of Action

Dibekacin sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[4] As an aminoglycoside, its primary target is the bacterial ribosome.

Figure 1: Mechanism of action of Dibekacin sulfate.

The process begins with the entry of Dibekacin into the bacterial cell, followed by irreversible binding to the 30S ribosomal subunit. This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template. The resulting production of nonfunctional or toxic proteins leads to disruption of the cell membrane and ultimately, bacterial cell death.[4]

Antibacterial Spectrum and Resistance

Dibekacin sulfate has a broad spectrum of activity, particularly against Gram-negative bacteria. It is also effective against some Gram-positive organisms.

In Vitro Activity of Dibekacin:

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Pseudomonas aeruginosa | 1 | 4 | [5] |

| Escherichia coli | ≤3.13 | ≤3.13 | [6] |

| Klebsiella pneumoniae | ≤3.13 | ≤3.13 | [6] |

| Staphylococcus aureus (MSSA & MRSA) | 3.13 | 3.13 | [6] |

Resistance Mechanisms:

The primary mechanism of resistance to Dibekacin and other aminoglycosides is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the structure of the drug, preventing it from binding to the ribosome.

Pharmacokinetics and Pharmacodynamics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Dibekacin sulfate is crucial for its application in research.

Pharmacokinetic Parameters in Humans (1.5 mg/kg intramuscular dose):

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~1 hour | |

| Peak Serum Concentration (Cmax) | 6-8 µg/mL | |

| Elimination Half-life (t½) | 2-2.5 hours | |

| Excretion | Primarily renal |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following provides a general workflow for determining the MIC of Dibekacin sulfate using the broth microdilution method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apec.org [apec.org]

- 6. [Clinical laboratory approach to evaluate administration dose of arbekacin. Reevaluation of in vitro MIC break points in the disk susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibekacin (Sulfate): A Technical Guide on the Semisynthetic Aminoglycoside Derived from Kanamycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin (B1670413) is a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) B.[1][2][3] Chemically known as 3',4'-dideoxykanamycin B, this modification from its parent compound enhances its antibacterial spectrum, particularly against strains that have developed resistance to other aminoglycosides.[1][2] Developed in Japan, Dibekacin has become a significant agent in treating severe bacterial infections, especially those caused by Gram-negative pathogens.[2][4] This guide provides an in-depth technical overview of Dibekacin sulfate (B86663), covering its synthesis, mechanism of action, antimicrobial activity, and relevant experimental protocols.

Chemical Properties and Synthesis

Dibekacin's unique properties stem from the removal of the hydroxyl groups at the 3' and 4' positions of the kanamycin B molecule.[2] This structural alteration makes it less susceptible to certain bacterial enzymes that inactivate other aminoglycosides.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Dibekacin sulfate.

| Property | Value |

| Chemical Formula | C18H39N5O12S[5] |

| Molecular Weight | 549.59 g/mol [5][6] |

| CAS Number | 58580-55-5[5] |

| Appearance | Yellowish-white powder[7] |

| Storage Temperature | 2°C - 8°C[5] |

| Synonyms | 3',4'-Dideoxykanamycin B sulfate, DKB sulfate[2][5][7] |

Synthesis from Kanamycin B

Dibekacin is synthesized from kanamycin B, which is produced by the bacterium Streptomyces kanamyceticus.[8] The synthesis is a multi-step process that involves protecting various functional groups, eliminating specific hydroxyl groups, and then deprotecting the molecule to yield the final product. Several patented methods exist for this synthesis.[9][10][11]

A generalized workflow for the synthesis is as follows:

-

Protection of Amino Groups: The five amino groups of kanamycin B are protected, often using tert-butoxycarbonyl (Boc) groups.[9][11]

-

Protection of Hydroxyl Groups: The 4" and 6" hydroxyl groups are protected, for example, through aldol (B89426) condensation.[9][11]

-

Formation of a Double Bond: The 3' and 4' hydroxyl groups are eliminated to form a double bond.[9]

-

Deprotection: The protecting groups on the amino and hydroxyl functions are removed under acidic conditions.[9][10]

-

Catalytic Hydrogenation: The double bond is reduced through catalytic hydrogenation to yield Dibekacin.[9][10]

Mechanism of Action

Like other aminoglycosides, Dibekacin is a bactericidal agent that inhibits protein synthesis in susceptible bacteria.[4][12]

The key steps in its mechanism of action are:

-

Binding to the 30S Ribosomal Subunit: Dibekacin irreversibly binds to the 30S subunit of the bacterial ribosome.[4][12]

-

Disruption of Protein Synthesis: This binding interferes with the initiation complex of peptide formation and causes misreading of the mRNA template.[4][12]

-

Production of Faulty Proteins: The misreading leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins.[4][12]

-

Cell Death: The accumulation of these faulty proteins disrupts the bacterial cell membrane and other vital cellular processes, ultimately leading to cell death.[4][12]

Antimicrobial Spectrum and Clinical Applications

Dibekacin exhibits a broad spectrum of activity against many clinically significant bacteria.

Antimicrobial Spectrum

Dibekacin is particularly effective against aerobic Gram-negative bacteria and also shows activity against certain Gram-positive organisms.[4][12]

| Bacterial Group | Susceptible Organisms |

| Gram-Negative Bacteria | Pseudomonas aeruginosa (including gentamicin-resistant strains)[1][13], Escherichia coli[1][4], Klebsiella pneumoniae[1][4], Enterobacter spp.[13], Serratia spp.[13], Proteus spp.[13] |

| Gram-Positive Bacteria | Staphylococcus aureus (including some methicillin-resistant strains)[1][12] |

Clinical Applications

Dibekacin sulfate is indicated for the treatment of serious bacterial infections.[4] Its use is often reserved for cases where other antibiotics are ineffective due to resistance.[4]

Common indications include:

-

Intra-abdominal infections[4]

Resistance

The development of resistance to Dibekacin in vitro has been observed to occur via a multiple-step mutation process.[13] The primary mechanisms of resistance to aminoglycosides include enzymatic modification of the antibiotic. Arbekacin (B1665167), a derivative of Dibekacin, was specifically developed to be more stable against many of these aminoglycoside-modifying enzymes.[14][15]

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profile of Dibekacin is crucial for its safe and effective clinical use. Dibekacin is administered via intramuscular or intravenous injection as it is poorly absorbed orally.[4][12]

| Parameter | Value | Reference |

| Administration | Intramuscular (IM) or Intravenous (IV) | [4][12] |

| Time to Peak (IM) | ~0.84 hours | [16] |

| Elimination Half-Life (t½) | ~2.24 - 2.88 hours (in young adults with normal renal function) | [16][17] |

| Volume of Distribution (Vd) | ~0.136 - 0.21 L/kg | [16][17] |

| Excretion | Primarily unchanged in urine (~90%) | [12] |

| Metabolism | Not extensively metabolized | [12] |

Note: The elimination half-life is significantly prolonged in patients with renal impairment.[18]

Experimental Protocols

General Synthesis of Dibekacin from Kanamycin B

This protocol is a generalized representation based on described chemical synthesis methods.[9][10] Specific reagents, solvents, and reaction conditions may vary.

-

Protection of Amino Groups:

-

Dissolve Kanamycin B and anhydrous sodium carbonate in a mixture of water and isopropanol.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and stir at a controlled temperature (e.g., 30°C) for several hours.

-

Filter the reaction mixture to collect the precipitated product, 1,3,2′,6′,3′′-penta-N-Boc-kanamycin B.

-

-

Protection of 4" and 6" Hydroxyl Groups:

-

Protect the 4" and 6" hydroxyl groups using a suitable method, such as aldol condensation.

-

-

Elimination of 3' and 4' Hydroxyl Groups:

-

In the presence of reagents like 2,4,5-triiodoimidazole, triphenylphosphine, and imidazole, the 3' and 4' hydroxyl groups are eliminated to form a double bond.

-

-

Deprotection:

-

Remove the Boc and other protecting groups by treating the intermediate with a solution of hydrochloric acid in methanol.

-

-

Catalytic Hydrogenation and Purification:

-

Dissolve the deprotected intermediate in a solvent system like acetic acid and water.

-

Add a catalyst, such as platinum oxide, and subject the mixture to hydrogenation at room temperature and atmospheric pressure.

-

After the reaction is complete, filter to remove the catalyst.

-

Purify the resulting Dibekacin using techniques such as ion-exchange chromatography.

-

Antimicrobial Susceptibility Testing: Tube Dilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Dibekacin.[13]

-

Preparation of Dibekacin Stock Solution: Prepare a stock solution of Dibekacin sulfate in a sterile diluent (e.g., deionized water) at a known concentration.

-

Serial Dilution:

-

Arrange a series of sterile test tubes, each containing a specific volume of sterile cation-adjusted Mueller-Hinton broth.

-

Create a two-fold serial dilution of the Dibekacin stock solution across the tubes to achieve a range of desired concentrations.

-

Include a positive control tube (broth + inoculum, no antibiotic) and a negative control tube (broth only).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test bacterium (e.g., P. aeruginosa) equivalent to a 0.5 McFarland standard.

-

Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each tube after inoculation.

-

-

Inoculation: Add the prepared bacterial inoculum to each tube in the dilution series and the positive control tube.

-

Incubation: Incubate all tubes at 35-37°C for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of Dibekacin that completely inhibits visible growth of the bacterium.

Conclusion

Dibekacin sulfate remains a potent aminoglycoside antibiotic with significant clinical utility, particularly in the context of multidrug-resistant Gram-negative infections. Its semi-synthetic origin from kanamycin B, through the specific removal of the 3' and 4' hydroxyl groups, confers enhanced stability against certain inactivating enzymes. A thorough understanding of its synthesis, mechanism of action, and pharmacokinetic profile is essential for its optimal use in clinical and research settings. Continued surveillance of resistance patterns and exploration of synergistic combinations will be crucial to preserving the efficacy of this important therapeutic agent.

References

- 1. Dibekacin | 34493-98-6 | Benchchem [benchchem.com]

- 2. Dibekacin | C18H37N5O8 | CID 470999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibekacin - Wikipedia [en.wikipedia.org]

- 4. What is Dibekacin Sulfate used for? [synapse.patsnap.com]

- 5. Dibekacin sulfate | 58580-55-5 | AD32509 | Biosynth [biosynth.com]

- 6. capotchem.com [capotchem.com]

- 7. Dibekacin sulfate CAS#: 58580-55-5 [amp.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CN103204887A - Method for synthesizing dibekacin and arbekacin - Google Patents [patents.google.com]

- 10. CN101575354B - Method for synthesizing Arbekacin and intermediate dibekacin thereof - Google Patents [patents.google.com]

- 11. CN102786564A - New synthetic method of arbekacin and intermediate of dibekacin thereof - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. [Dibekacin--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic studies with dibekacin, a new aminoglycoside, after intravenous and intramuscular administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

In Vitro Activity of Dibekacin Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of dibekacin (B1670413), a semisynthetic aminoglycoside antibiotic, against the opportunistic pathogen Pseudomonas aeruginosa. The document summarizes key quantitative data on dibekacin's potency, details experimental methodologies for its evaluation, and explores the primary mechanisms of resistance and potential synergistic interactions.

In Vitro Susceptibility of Pseudomonas aeruginosa to Dibekacin

Dibekacin has demonstrated significant in vitro activity against Pseudomonas aeruginosa, including strains resistant to other aminoglycosides such as gentamicin (B1671437).[1] Surveillance studies are crucial for monitoring temporal and regional trends in susceptibility.

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes available MIC data for dibekacin against P. aeruginosa isolates from a surveillance study conducted in the Tohoku area of Japan between 2003 and 2007.

| Year | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| 2003-2007 | 1,266 | 2-4 | 8-16 |

Data sourced from a study of P. aeruginosa isolates in the Tohoku area, Japan.

It is important to note that this data is not recent and may not be representative of global susceptibility patterns. Continuous surveillance is necessary to provide up-to-date information on dibekacin's efficacy.

Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to understanding the activity of dibekacin. This section outlines the detailed methodologies for determining MIC values and assessing synergistic effects.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent and is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically document M07-A11.[2][3][4]

Protocol for Broth Microdilution MIC Testing:

-

Preparation of Dibekacin Stock Solution: Prepare a stock solution of dibekacin at a concentration of 1024 µg/mL in sterile deionized water.

-

Preparation of Microtiter Plates: Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Serial Dilution of Dibekacin: Add 100 µL of the dibekacin stock solution to the first well of each row. Perform twofold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension of P. aeruginosa equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is defined as the lowest concentration of dibekacin that completely inhibits visible growth of the organism.

Checkerboard Synergy Testing

The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.[1][5][6]

Protocol for Checkerboard Synergy Testing:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of dibekacin and the second antibiotic (e.g., a beta-lactam or fluoroquinolone) at four times the desired final highest concentration.

-

Plate Setup: In a 96-well microtiter plate, create a gradient of dibekacin concentrations along the y-axis and a gradient of the second antibiotic along the x-axis. This is achieved by serial dilutions of each antibiotic in CAMHB.

-

Inoculation: Inoculate each well with a standardized P. aeruginosa suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Data Analysis: Determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FIC index ≤ 0.5

-

Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

Mechanisms of Resistance to Dibekacin in Pseudomonas aeruginosa

Resistance of P. aeruginosa to aminoglycosides, including dibekacin, is primarily mediated by two key mechanisms: enzymatic modification of the antibiotic and active efflux of the drug from the bacterial cell.[7]

Aminoglycoside-Modifying Enzymes (AMEs)

The most prevalent mechanism of acquired resistance to aminoglycosides is the production of AMEs. These enzymes inactivate the antibiotic through covalent modifications such as acetylation, phosphorylation, or adenylylation. In P. aeruginosa, the most frequently encountered AME that confers resistance to dibekacin is aminoglycoside (6')-N-acetyltransferase type Ib (AAC(6')-Ib).[8][9] The gene encoding this enzyme, aac(6')-Ib, is often located on mobile genetic elements, facilitating its spread among bacterial populations.

Efflux Pumps

Active efflux systems are another significant contributor to aminoglycoside resistance in P. aeruginosa. The MexXY-OprM efflux pump, a member of the resistance-nodulation-division (RND) family, is known to extrude aminoglycosides from the bacterial cell, thereby reducing their intracellular concentration and efficacy.[10][11] The expression of the mexXY operon is inducible by the presence of aminoglycosides and is regulated by the MexZ repressor protein.

Synergy Studies

The combination of dibekacin with other classes of antibiotics, such as beta-lactams and fluoroquinolones, has been investigated to overcome resistance and enhance bactericidal activity.

Synergy with Beta-Lactams

Studies have explored the synergistic potential of aminoglycosides with beta-lactams like meropenem (B701) and piperacillin-tazobactam. The rationale behind this combination is that beta-lactams can damage the bacterial cell wall, potentially increasing the uptake of aminoglycosides. While specific data for dibekacin is limited, studies with other aminoglycosides have shown synergistic effects against P. aeruginosa.[12][13][14] For instance, the combination of meropenem with arbekacin, a related aminoglycoside, has demonstrated synergistic effects against meropenem-resistant strains of P. aeruginosa.[12]

Synergy with Fluoroquinolones

Conclusion

Dibekacin maintains in vitro activity against P. aeruginosa, including some strains resistant to other aminoglycosides. However, the emergence of resistance through enzymatic modification and efflux mechanisms is a significant concern. The standardized methodologies outlined in this guide are essential for accurate susceptibility testing and the evaluation of potential synergistic combinations. Continuous surveillance and further research into combination therapies are crucial to optimize the clinical utility of dibekacin in the treatment of P. aeruginosa infections.

References

- 1. Synergy Pattern of Short Cationic Antimicrobial Peptides Against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. normsplash.com [normsplash.com]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The prevalence of aminoglycoside-modifying enzyme genes (aac (6′)-I, aac (6′)-II, ant (2″)-I, aph (3′)-VI) in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MexXY-OprM Efflux Pump Is Necessary for Adaptive Resistance of Pseudomonas aeruginosa to Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminoglycoside resistance in Pseudomonas aeruginosa: the contribution of the MexXY-OprM efflux pump varies between isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combined effects of meropenem and aminoglycosides on Pseudomonas aeruginosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [In vitro synergistic effects of tazobactam/piperacillin with various antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro synergistic effect of ciprofloxacin with aminoglycosides against multidrug resistant-Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bactericidal Action of Dibekacin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin sulfate (B86663), a semi-synthetic aminoglycoside antibiotic, is a potent bactericidal agent primarily used in the treatment of severe infections caused by Gram-negative bacteria, with some activity against Gram-positive strains. As a member of the aminoglycoside class, its mechanism of action centers on the irreversible inhibition of bacterial protein synthesis. This technical guide provides an in-depth exploration of the bactericidal effects of Dibekacin, detailing its mechanism of action, the signaling pathways it perturbs, quantitative efficacy data, and the experimental protocols used to evaluate its bactericidal properties.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Dibekacin exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The process unfolds in a series of steps:

-

Binding to the 30S Ribosomal Subunit: Dibekacin binds irreversibly to the 16S ribosomal RNA (rRNA) within the 30S subunit of the bacterial ribosome.[1][2] This binding occurs at the A-site, a crucial region for the decoding of messenger RNA (mRNA).

-

Interference with Protein Synthesis Initiation: The binding of Dibekacin to the 30S subunit disrupts the formation of the initiation complex, a critical first step in protein synthesis.

-

mRNA Misreading and Production of Aberrant Proteins: A key consequence of Dibekacin's interaction with the ribosome is the misreading of the mRNA codon by transfer RNA (tRNA). This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[1]

-

Disruption of Polysomes: The accumulation of ribosomes stalled on mRNA molecules leads to the breakdown of polysomes into non-functional monosomes.

The culmination of these events is a catastrophic failure of protein synthesis, leading to bacterial cell death.

Signaling Pathways Involved in Dibekacin-Induced Bactericidal Effects

The bactericidal activity of Dibekacin extends beyond the mere cessation of protein synthesis. The production of mistranslated proteins triggers a cascade of downstream signaling events that contribute to cell death.

Activation of Two-Component Stress Response Systems

The insertion of misfolded proteins into the bacterial cell membrane acts as a stress signal, activating two-component regulatory systems:

-

The Cpx Two-Component System: This system, comprising the sensor kinase CpxA and the response regulator CpxR, detects envelope stress. The accumulation of aberrant proteins in the periplasm activates CpxA, which in turn phosphorylates CpxR. Activated CpxR then modulates the expression of genes involved in protein folding and degradation to mitigate the stress.

-

The Arc Two-Component System: The Arc (anoxic redox control) system, consisting of the sensor kinase ArcB and the response regulator ArcA, is also implicated in the response to aminoglycoside-induced stress. It is thought to be activated by changes in the redox state of the cell, which can be influenced by the disruption of respiratory chain components due to mistranslated proteins.

Generation of Reactive Oxygen Species (ROS)

A critical downstream effect of the activation of these stress response pathways is the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. The disruption of normal respiratory chain function, caused by the integration of faulty membrane proteins, leads to an increase in electron leakage and the subsequent production of ROS. This oxidative stress damages cellular components, including DNA, lipids, and proteins, further contributing to the bactericidal action of Dibekacin.

Quantitative Data: In Vitro Efficacy

The in vitro activity of Dibekacin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values represent the MICs required to inhibit the growth of 50% and 90% of tested isolates, respectively.

| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 1 - 2 | 4 - 8 |

| Escherichia coli | 0.5 - 1 | 2 - 4 |

| Klebsiella pneumoniae | 0.5 - 1 | 2 - 8 |

| Staphylococcus aureus | 0.5 - 1 | 1 - 2 |

Note: These values are approximate and can vary depending on the specific strains tested and the methodology used.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

Workflow:

Detailed Methodology:

-

Preparation of Antibiotic Dilutions:

-

A stock solution of Dibekacin sulfate is prepared in an appropriate solvent.

-

Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

-

-

Preparation of Bacterial Inoculum:

-

Select 3-5 isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic). A sterility control well (containing only broth) should also be included.

-

Incubate the plate at 35-37°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of Dibekacin that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Time-Kill Assay

This assay provides information on the rate and extent of bactericidal activity of an antimicrobial agent over time.

Workflow:

Detailed Methodology:

-

Inoculum Preparation:

-

Grow the test organism in CAMHB to the early to mid-logarithmic phase of growth.

-

Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh, pre-warmed CAMHB.

-

-

Assay Setup:

-

Prepare tubes or flasks containing the bacterial suspension.

-

Add Dibekacin at desired concentrations (e.g., multiples of the MIC). A growth control without antibiotic is included.

-

-

Incubation and Sampling:

-

Incubate the cultures at 37°C with constant agitation.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

-

-

Quantification of Viable Bacteria:

-

Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

-

Plate a known volume of the appropriate dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (Colony Forming Units, CFU) on the plates and calculate the CFU/mL for each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each antibiotic concentration and the growth control.

-

A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

-

Conclusion

Dibekacin sulfate remains a valuable therapeutic agent due to its potent bactericidal activity against a range of clinically significant pathogens. Its primary mechanism of action, the inhibition of protein synthesis, is well-established. Furthermore, the downstream consequences of this inhibition, including the activation of bacterial stress response pathways and the generation of reactive oxygen species, contribute significantly to its lethal effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the bactericidal properties of Dibekacin and aiding in the continued exploration of its therapeutic potential.

References

The Preclinical Pharmacological Profile of Dibekacin Sulfate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Dibekacin (B1670413) sulfate (B86663), an aminoglycoside antibiotic. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and conducting preclinical studies.

Executive Summary

Dibekacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin.[1] It exhibits potent, concentration-dependent bactericidal activity, particularly against Gram-negative bacteria, including multi-drug resistant strains.[2][3] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[3][4] Preclinical evaluation of Dibekacin sulfate is critical to understanding its efficacy and safety profile, with a particular focus on its known nephrotoxic and ototoxic effects.[5][6] This guide details its antimicrobial spectrum, pharmacokinetic properties in various animal models, and toxicological profile, alongside relevant experimental protocols and mechanistic pathways.

Mechanism of Action

Dibekacin sulfate exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[2][3] This interaction disrupts the initiation complex of protein synthesis and causes misreading of the messenger RNA (mRNA).[2][4] The resulting production of nonfunctional or toxic proteins leads to the disruption of the bacterial cell membrane and ultimately, cell death.[2][3] This process is oxygen-dependent, which is why anaerobic bacteria are typically resistant.[4]

Figure 1: Mechanism of Action of Dibekacin Sulfate.

Antimicrobial Spectrum

Dibekacin sulfate has a broad spectrum of activity against many aerobic Gram-negative and some Gram-positive bacteria.[2][7] It has demonstrated particular efficacy against Pseudomonas aeruginosa, including strains resistant to gentamicin (B1671437).[8][9]

In Vitro Activity

The in vitro potency of Dibekacin is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative In Vitro Activity of Dibekacin and Gentamicin

| Bacterial Isolate | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | Dibekacin | 2 | 8 |

| Gentamicin | 4 | 16 | |

| Serratia marcescens | Dibekacin | 4 | 16 |

| Gentamicin | 2 | 4 | |

| Escherichia coli | Dibekacin | 2 | 4 |

| Gentamicin | 1 | 4 | |

| Klebsiella pneumoniae | Dibekacin | 2 | 4 |

| Gentamicin | 1 | 4 |

Note: Data compiled from multiple sources for illustrative comparison. Actual values can vary between studies and isolates.[8][9][10][11]

Preclinical Pharmacokinetics (ADME)

Pharmacokinetic studies in preclinical models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Dibekacin sulfate. These studies inform dosing regimens for efficacy and toxicology studies. Dibekacin is poorly absorbed orally and is therefore administered via intramuscular (IM) or intravenous (IV) injection.[2][12] It is not extensively metabolized and is primarily excreted unchanged by the kidneys.[12]

Table 2: Pharmacokinetic Parameters of Dibekacin in Animal Models

| Species | Dose & Route | Half-life (t½) | Volume of Distribution (Vd) | Key Findings |

| Mouse | IV Bolus, IM | 24-45 min | Increases with dose | LD50 values are higher with slower infusion rates.[13] |

| Rat | 5 mg/kg IM | ~7 days (in kidneys) | N/A | High accumulation in the kidneys with a tendency for accumulation upon repetitive dosing.[5] |

| Dog | 2 mg/kg IM/IV | ~1 hour | N/A | Serum concentrations are dose-dependent. 80-90% of the dose is excreted in urine within 24 hours.[14] |

N/A: Not available in the cited sources.

Preclinical Toxicology

The primary dose-limiting toxicities of Dibekacin sulfate, characteristic of the aminoglycoside class, are nephrotoxicity and ototoxicity.[12][15]

Nephrotoxicity

Dibekacin can accumulate in the proximal tubular cells of the kidneys, leading to renal damage.[5] Preclinical evaluation typically involves monitoring biomarkers of kidney function. In rats, the lowest dose resulting in increased urinary cell excretion was found to be 2.5 mg/kg/day.[5] Studies have also explored the creation of N-alkylsulfonate derivatives of dibekacin to reduce its nephrotoxic potential.[16]

Ototoxicity

Dibekacin can cause irreversible damage to the sensory hair cells of the inner ear, leading to hearing loss and vestibular dysfunction.[6][17][18] The ototoxic effects are thought to be mediated by the generation of reactive oxygen species (ROS), which triggers apoptotic pathways in the hair cells.[17][19] In comparative studies in guinea pigs, dibekacin was found to be equally toxic to both vestibular and cochlear organs.[6]

Figure 2: Simplified Pathway of Aminoglycoside-Induced Ototoxicity.

Experimental Protocols

Detailed and standardized protocols are crucial for the preclinical evaluation of Dibekacin sulfate.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.[20]

Figure 3: Experimental Workflow for MIC Determination via Broth Microdilution.

Methodology:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of Dibekacin sulfate is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: Following incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of Dibekacin sulfate that completely inhibits bacterial growth.

Animal Model of Infection

Efficacy studies in animal models are critical for evaluating the in vivo activity of Dibekacin. An example is the experimental pyelonephritis model in rats.[5]

Methodology:

-

Induction of Infection: A chronic urinary tract infection is induced in rats, for example, through the administration of estrogen followed by intravesical inoculation with a pathogenic bacterial strain (e.g., E. coli).

-

Treatment: Once the infection is established, animals are treated with Dibekacin sulfate at various dosages and schedules (e.g., 2.5 or 5 mg/kg twice daily for 7 days).[5] A control group receives a vehicle.

-

Evaluation of Efficacy: At the end of the treatment period, animals are euthanized, and the kidneys are harvested. The bacterial load in the kidneys is quantified by homogenizing the tissue and plating serial dilutions on appropriate agar (B569324) media to determine CFU per gram of tissue. A significant reduction in renal bacterial counts compared to the control group indicates efficacy.[5]

Toxicology Studies

Nephrotoxicity Assessment in Rats: [5]

-

Dosing: Rats are administered Dibekacin sulfate daily via IM or IV injection for a specified period (e.g., 7-28 days).

-

Monitoring: Urine and blood samples are collected at regular intervals. Urine is analyzed for cell count and biomarkers of renal damage like malic dehydrogenase.[5] Blood is analyzed for blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.

-

Histopathology: At the end of the study, kidneys are collected for histopathological examination to assess for tubular damage.

Ototoxicity Assessment in Guinea Pigs: [6]

-

Dosing: Guinea pigs are treated with daily IM injections of Dibekacin sulfate for an extended period (e.g., 4 weeks).

-

Auditory Function Testing: Auditory function is assessed using methods like the pinna reflex (Preyer's reflex) to determine changes in hearing threshold.

-

Histopathology: Following the treatment period, the cochleae are harvested, and the sensory hair cells (inner and outer) are examined microscopically for signs of damage or loss.

Conclusion